molecular formula C13H15N3O2 B13244124 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B13244124
M. Wt: 245.28 g/mol
InChI Key: CIFIKFKODFRUHQ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with an azetidin-3-yl group (a four-membered nitrogen-containing ring) and at position 3 with a (4-methoxyphenyl)methyl moiety. The 1,2,4-oxadiazole scaffold is pharmacologically significant, known for its metabolic stability and ability to engage in hydrogen bonding, making it a common motif in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the azetidine and oxadiazole rings with the 4-methoxyphenylmethyl group under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the azetidine ring.

    Substitution: The compound can participate in substitution reactions, especially at the methoxy group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine or Piperidine Substitutions

  • 5-(Azetidin-3-yl)-3-(2-Methoxyethyl)-1,2,4-Oxadiazole Hydrochloride (): Structural Difference: Replaces the (4-methoxyphenyl)methyl group with a 2-methoxyethyl chain. Physicochemical Properties: Molecular formula C₈H₁₄ClN₃O₂, molar mass 219.67 g/mol. The hydrochloride salt form improves solubility in polar solvents.
  • (S)-5-(1-(But-3-en-2-yl)Piperidin-4-yl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole (3aa) ():

    • Structural Difference : Substitutes azetidine with a piperidin-4-yl group (six-membered nitrogen ring) and adds a butenyl side chain.
    • Synthesis : Achieved via iridium-catalyzed amination with 92% yield using Cs₂CO₃ in DME at 50°C.
    • Properties : Higher molecular complexity and stereoselectivity (97% ee via SFC analysis). The piperidine ring may enhance binding affinity to CNS targets compared to azetidine.

Analogues with Varied 3-Position Substituents

  • 5-(Chloromethyl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole ():

    • Structural Difference : Replaces the azetidine group with a chloromethyl moiety.
    • Utility : Serves as a synthetic intermediate for further functionalization (e.g., nucleophilic substitution to introduce azetidine).
    • Biological Relevance : Chloromethyl derivatives are often used in alkylation reactions to create prodrugs or covalent inhibitors.
  • 5-[(4-Bromophenoxy)Methyl]-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole (): Structural Difference: Substitutes the azetidine with a bromophenoxymethyl group. Properties: Increased halogenated aromaticity may enhance π-π stacking interactions in biological systems.

Analogues with Different Heterocyclic Cores

  • 5-(Furan-2-yl)-4-{[(4-Methoxyphenyl)Methylidene]Amino}-4H-1,2,4-Triazole-3-Thiol (): Core Difference: 1,2,4-Triazole instead of 1,2,4-oxadiazole. Activity: Demonstrates antimicrobial properties, suggesting that the 4-methoxyphenyl group contributes to bioactivity across heterocyclic systems.
  • 3-Aryl-5-Aryl-1,2,4-Oxadiazoles ():

    • Example : 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d).
    • Activity : Acts as an apoptosis inducer in cancer cells (e.g., T47D breast cancer). The 3-aryl group is critical for target engagement (TIP47 protein).

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility/Stability Biological Activity
Target Compound C₁₄H₁₆N₃O₂ 266.30 Azetidin-3-yl, 4-MeO-benzyl Likely moderate (salt forms?) Not reported in evidence
5-(Azetidin-3-yl)-3-(2-MeO-ethyl) Oxadiazole HCl C₈H₁₄ClN₃O₂ 219.67 2-MeO-ethyl High (hydrochloride salt) Not reported
(S)-3aa (Piperidine analogue) C₁₉H₂₃N₃O₂ 337.41 Piperidin-4-yl, 4-MeO-benzyl Lipophilic (oil form) Potential CNS activity
5-(Chloromethyl)-3-(4-MeO-phenyl) Oxadiazole C₁₀H₈ClN₃O₂ 237.64 Chloromethyl Reactive intermediate Synthetic precursor
5-(3-Chlorothiophen-2-yl)-3-(4-CF₃-Ph) Oxadiazole C₁₁H₅ClF₃N₃O 305.63 3-Chlorothiophene, 4-CF₃-Ph Lipophilic Apoptosis inducer (IC₅₀ ~µM)

Biological Activity

5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by an azetidine ring and an oxadiazole moiety, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 231.25 g/mol. The presence of the methoxy group enhances the compound's solubility and biological activity, making it a subject of interest in medicinal chemistry .

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. This interaction can lead to therapeutic effects in various conditions.
  • Antimicrobial Activity : Similar compounds within the 1,3,4-oxadiazole class have demonstrated significant antimicrobial properties against various bacterial and fungal strains .

Anticancer Potential

Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others .

Antimicrobial Activity

The compound has shown potential in combating various pathogens:

  • Bacterial Inhibition : It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Features Unique Aspects
5-(Azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazoleContains a chlorine atom instead of a methoxy groupDifferent pharmacological properties
5-(Azetidin-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazoleContains a nitro groupAlters reactivity and applications significantly
5-(Azetidin-3-yl)-3-(phenyl)-1,2,4-oxadiazoleLacks the methoxy groupMay exhibit different chemical reactivity and biological activity

The presence of the methoxy group in this compound is crucial for its distinctive properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Studies : Research has documented that compounds with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC₅₀ values in the range of 1 to 7 μM against MCF-7 cells .
  • Antimicrobial Efficacy : A study indicated that oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity. The most effective compounds inhibited bacterial growth at concentrations as low as 0.003–0.03 µg/mL against Clostridium difficile strains .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N3O2/c1-17-11-4-2-9(3-5-11)6-12-15-13(18-16-12)10-7-14-8-10/h2-5,10,14H,6-8H2,1H3

InChI Key

CIFIKFKODFRUHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3

Origin of Product

United States

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